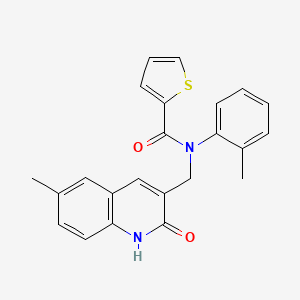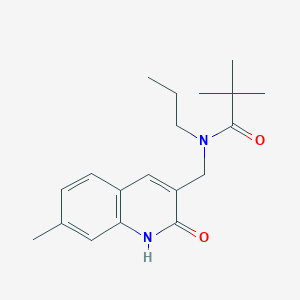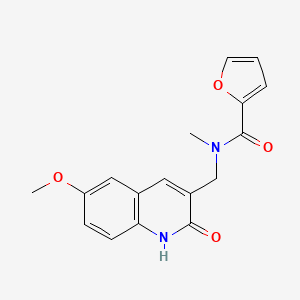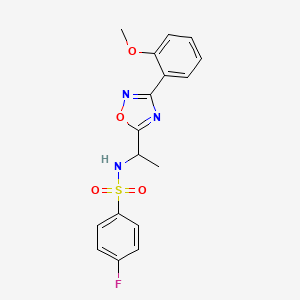
4-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CQMA and has been synthesized using various methods.
作用机制
The mechanism of action of CQMA is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase IIα, which is involved in DNA replication and repair. In addition, CQMA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, CQMA has been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
CQMA has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, CQMA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, CQMA has been reported to exhibit anti-microbial activity against various microorganisms.
实验室实验的优点和局限性
CQMA has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit high purity. In addition, CQMA has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising candidate for further research. However, there are some limitations to using CQMA in lab experiments. For example, the mechanism of action is not fully understood, and the compound may exhibit cytotoxic effects at higher concentrations.
未来方向
There are several future directions for the research of CQMA. First, further studies are needed to elucidate the mechanism of action of CQMA. Second, the potential therapeutic applications of CQMA need to be explored further, including its use in combination with other drugs. Third, the toxicity and pharmacokinetics of CQMA need to be studied in more detail to determine its safety and efficacy in vivo. Finally, the development of new synthetic methods for CQMA may lead to improved yields and purity.
合成方法
CQMA can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with furan-2-ylmethanol, followed by the reaction with 2-hydroxy-3-formylquinoline. Another method involves the reaction of 4-chlorobenzoic acid with furan-2-ylmethanol, followed by the reaction with 2-hydroxy-3-aminomethylquinoline. Both methods have been reported to yield CQMA with high purity.
科学研究应用
CQMA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, it has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. CQMA has also been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Furthermore, CQMA has been shown to possess anti-microbial activity against various microorganisms, including bacteria and fungi.
属性
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-18-9-7-15(8-10-18)22(27)25(14-19-5-3-11-28-19)13-17-12-16-4-1-2-6-20(16)24-21(17)26/h1-12H,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYFFWADMRMXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

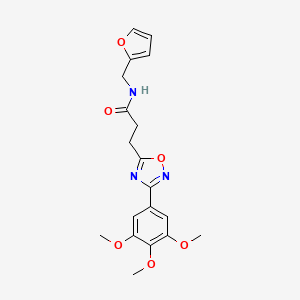


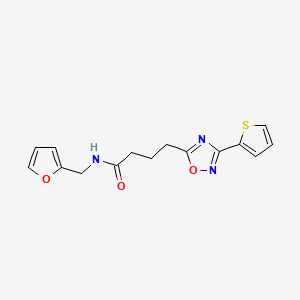
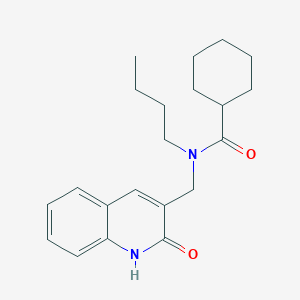
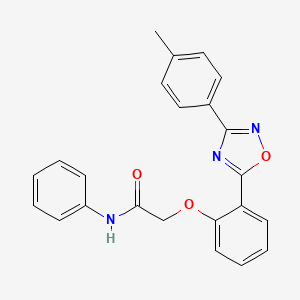
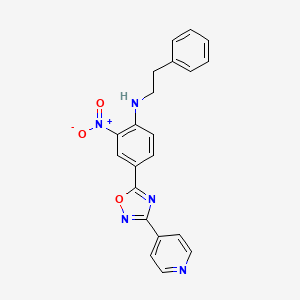
![2-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702111.png)

